![molecular formula C12H11N B584857 Diphenyl-D10-amine CAS No. 37055-51-9](/img/structure/B584857.png)
Diphenyl-D10-amine
Overview
Description
Diphenyl-D10-amine, also known as Diphenylamine-d10, is an isotope labelled analogue of Diphenylamine . It’s an aromatic amine that exhibits antioxidant activities and is used as an anti-scald agent . The chemical formula for Diphenyl-D10-amine is (C₆H₅)₂NH .
Molecular Structure Analysis
Diphenyl-D10-amine is a derivative of aniline, consisting of an amine bound to two phenyl groups . The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .Physical And Chemical Properties Analysis
Diphenyl-D10-amine has a molar mass of 169.22 g/mol . It’s a colorless solid, but commercial samples are often yellow due to oxidized impurities .Scientific Research Applications
1. Luminescent and Nonlinear Optical Switch
Diphenyl-(4-{2-[4-(2-pyridin-4-yl-vinyl)-phenyl]-vinyl}-phenyl)-amine (DPVPA) serves as a novel acido-triggered reversible luminescent and nonlinear optical switch. This application was revealed using the Electric-Field Induced Second Harmonic generation (EFISH) technique (Cariati et al., 2014).
2. Arylation of Amines
Diphenyl pyrrolidine-2-phosphonate (DPP) has been used as a ligand in a copper-catalyzed arylation process of amines, demonstrating its utility in chemical synthesis (Rao et al., 2005).
3. Enhancing Silanization Reactions
Diphenyl guanidine (DPG), an amine, plays a crucial role in silica-reinforced rubber compounds, significantly enhancing the silanization reaction rate, which is pivotal in the production of low rolling resistance tires (Hayichelaeh et al., 2018).
4. Selective Aromatic N-Arylation in Water
Dipyrrolidinyl-1,10-phenanthroline (DPPhen) is an efficient ligand for copper-catalyzed selective aromatic N-arylation in water, showcasing its significance in environmentally friendly chemical processes (Engel-Andreasen et al., 2013).
5. Blue Emission in Organic Electronics
Diphenylamine-based compounds are integral in synthesizing materials with blue emission, crucial for applications in organic electronics and display technologies (Kang et al., 2020).
6. Polymeric Material Functionalization
Amine-functionalized poly(diphenyl substituted acetylenes) have been developed for various applications, including fluorescence and polyelectrolytic properties, indicating their utility in advanced material sciences (Wang et al., 2016).
7. Investigation of Triplet-State Energy Transfer
Studies on the transfer of triplet-state energy from phenanthrene-D10 molecules to naphthalene in diphenyl single crystals, providing insights into complex energy transfer mechanisms in materials (Hirota & Hutchison, 1965).
8. Catalysis in Amination Reactions
Diphosphinidenecyclobutene ligand has been utilized in solvent-free copper-catalyzed amination reactions, highlighting its role in catalysis and synthesis (Gajare et al., 2004).
Safety And Hazards
Diphenyl-D10-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .
Relevant Papers There are several papers related to Diphenylamine and its derivatives. For example, a study on the influence of p-substituted diphenyl amines on the thermooxidative stability of styrene-butadiene rubber , and a review on the pharmacological applications of Diphenylamine and its derivatives .
properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBHHRLKUKUOEG-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl-D10-amine |
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